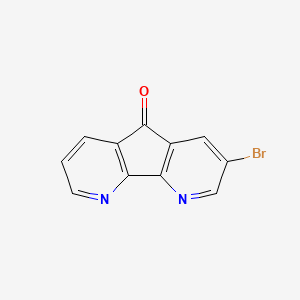

2-Bromo-4,5-diazafluoren-9-one

Description

Contextualization within Diazafluorene Chemistry

Diazafluorenes (DAFs) and their derivatives are a class of nitrogen-containing polycyclic aromatic compounds that have been extensively studied for their potential applications in various fields of materials science. researchgate.net They are recognized as promising building blocks for creating donor-acceptor organic semiconductors. epa.govresearchgate.net The 4,5-diazafluorene (B6599424) core, in particular, is noted for its large π-system and its ability to act as a bidentate ligand, coordinating with various metal ions. researchgate.net This coordination ability is a key feature that researchers exploit for the development of new functional materials. researchgate.net

The synthesis of 4,5-diazafluorene derivatives has been a subject of interest due to their potential in organic electronic devices. researchgate.net These compounds share similarities with 2,2'-bipyridyl and 1,10-phenanthroline (B135089) derivatives but also exhibit distinct properties because of the fluorene (B118485) moiety. researchgate.net An efficient, one-pot synthesis of 2-bromo-4,5-diazafluoren-9-one from 1,10-phenanthroline has been developed, involving a tandem oxidation-bromination-rearrangement process, which can achieve yields of up to 50%. epa.govresearchgate.net This synthetic route has made the compound more accessible for further research and development.

Significance of the Bromine Substituent and Carbonyl Group in Research

The bromine substituent and the carbonyl group at the 9-position are critical to the chemical utility of this compound. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Ullman reactions, allowing for the introduction of different functional groups and the construction of more complex molecular architectures. epa.govlookchem.com This reactivity is fundamental for creating donor-acceptor type molecules where the diazafluorenone unit acts as the electron-accepting component. lookchem.com

The carbonyl group, on the other hand, can undergo various chemical transformations, including condensation reactions. For instance, it can react with malononitrile (B47326) to introduce a dicyanovinyl group, which further enhances the electron-withdrawing nature of the molecule. lookchem.com The ketone group can also participate in aldol (B89426) addition reactions. researchgate.netmdpi.com The presence of both the bromine atom and the carbonyl group allows for sequential or orthogonal chemical modifications, providing a high degree of control over the final molecular structure and properties.

Scope of Current Academic Investigations and Research Gaps

Current academic investigations into this compound and its derivatives are primarily focused on their applications in materials science, particularly in the development of organic electronics. Researchers are exploring their use in:

Organic Semiconductors: The donor-acceptor type molecules synthesized from this compound are being investigated for their potential as ambipolar charge-transporting materials and for use in organic light-emitting diodes (OLEDs) and solar cells. lookchem.com

Fluorescent Probes: The inherent fluorescence of some diazafluorene derivatives, which can be modulated by the introduction of different substituents, makes them candidates for fluorescent chemosensors for metal ion detection. researchgate.netacs.org

Catalysis: Porous organic polymers incorporating the 4,5-diazafluoren-9-one (B35911) moiety are being developed as supports for metal catalysts used in cross-coupling reactions. uva.es

A notable area of research involves the synthesis of "hammer-shaped" donor-acceptor organic semiconductors with solvent-dependent fluorescence, constructed via Ullman and/or Friedel-Crafts reactions starting from this compound. epa.gov

Despite the progress, research gaps remain. While the synthesis and functionalization of this compound are well-documented, a deeper understanding of the structure-property relationships in its derivatives is needed. For example, systematic studies on how different substituents attached via the bromine atom affect the photophysical and electrochemical properties are still required to rationally design materials with optimized performance for specific applications. Further exploration of its potential in other areas, such as medicinal chemistry, could also be a fruitful avenue for future research.

Properties

IUPAC Name |

5-bromo-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrN2O/c12-6-4-8-10(14-5-6)9-7(11(8)15)2-1-3-13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRZPXHAQKDYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C2=O)C=C(C=N3)Br)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4,5 Diazafluoren 9 One

Historical and Established Synthetic Routes

Early methods for synthesizing 2-Bromo-4,5-diazafluoren-9-one laid the groundwork for more advanced procedures. These routes often involved multi-step processes and provided a fundamental understanding of the compound's chemistry.

A notable advancement in the synthesis of this compound is the development of a one-pot tandem procedure. This method, starting from 1,10-phenanthroline (B135089), can achieve a yield of up to 50%. lookchem.comresearchgate.net The process involves three consecutive reactions in a single pot: oxidation, bromination, and rearrangement. lookchem.comresearchgate.net

The reaction mechanism is initiated by the oxidation of 1,10-phenanthroline. This is followed by bromination, where potassium bromide (KBr) has been shown to be an effective brominating agent for electron-deficient diaza-aromatic hydrocarbons. lookchem.com The final step is a rearrangement that leads to the formation of the target molecule. This one-pot synthesis is significant as it streamlines the process, reducing the need for isolation and purification of intermediates.

The primary precursor for the synthesis of this compound is 1,10-phenanthroline. lookchem.comnih.gov This tricyclic heteroaromatic organic compound serves as the foundational structure from which the diazafluorenone core is derived. chim.it

The synthesis of 4,5-diazafluoren-9-one (B35911), a related compound, is typically achieved through the oxidation of 1,10-phenanthroline using potassium permanganate (B83412) in an alkaline medium. nih.govresearchgate.net This precursor, also known as dafone, is a key intermediate in the synthesis of various derivatives. nih.gov The bromination of this intermediate or its precursor is a critical step in obtaining the final 2-bromo-substituted product.

Modern and Optimized Synthetic Approaches

Recent research has focused on optimizing the synthesis of this compound to enhance efficiency and yield, while also considering the environmental impact of the chemical processes.

The following table summarizes the yield of this compound and related reactions mentioned in the search results.

| Product | Starting Material | Reaction Type | Yield |

| This compound | 1,10-Phenanthroline | One-pot tandem oxidation-bromination-rearrangement | Up to 50% lookchem.comresearchgate.net |

| Compound 7 | This compound and Carbazole (B46965) | C-N cross-coupling Ullman reaction | 71% lookchem.com |

| Compound 8 | Compound 7 and Malononitrile (B47326) | Dicyanovinyl group introduction | 66% lookchem.com |

| Monosubstituted 9 | Compound 7 | Friedel-Crafts reaction | 30% lookchem.com |

| Disubstituted 10 | Compound 7 | Friedel-Crafts reaction | 68% lookchem.com |

While specific green chemistry approaches for the synthesis of this compound are not extensively detailed in the provided search results, the principles of green chemistry are increasingly important in chemical synthesis. These principles encourage the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. The development of one-pot syntheses aligns with green chemistry principles by reducing solvent usage and waste generation. Future research will likely focus on employing greener solvents, catalysts, and reaction conditions for the synthesis of this and related compounds.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a critical aspect of the synthesis of this compound. The "2-bromo" designation indicates that the bromine atom is specifically attached to the second carbon atom of the 4,5-diazafluoren-9-one framework. Achieving this specific substitution pattern requires careful control of the reaction conditions and reagents. The mechanism of the tandem oxidation-bromination-rearrangement reaction inherently directs the bromine to the desired position. The nature of the substituent on the dienophile can play a significant role in the regioselectivity of Diels-Alder reactions, a principle that can be applied to control the position of substitution in similar complex syntheses. jksus.org As this compound is an achiral molecule, stereochemical control is not a factor in its synthesis.

Purification and Isolation Methodologies in Synthetic Procedures

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity, suitable for subsequent reactions and characterization. Methodologies primarily involve neutralization, extraction, and crystallization, with chromatographic techniques used for monitoring the process.

Following the synthesis, which is often conducted in a strong acidic medium (e.g., H₂SO₄/HNO₃), the initial step in the work-up procedure is to neutralize the reaction mixture. lookchem.com This is typically achieved by pouring the acidic solution into a large volume of water and then carefully adding a base, such as solid sodium hydroxide (B78521) or a sodium hydroxide solution, until a neutral pH of 7 is reached. lookchem.com This process serves to precipitate the crude organic products, including this compound and any byproducts like 4,5-diazafluoren-9-one, from the aqueous solution. lookchem.com

Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of the reaction and the composition of the crude product after neutralization. lookchem.com For instance, after a prolonged reaction time designed to produce this compound, TLC analysis of the neutralized mixture can reveal the presence of both the desired product and the unbrominated precursor, 4,5-diazafluoren-9-one. lookchem.com

Once the crude product is precipitated and filtered, further purification is often necessary. While specific details for this compound are not extensively documented, methods used for analogous fluorenone derivatives can be inferred. Extraction with a suitable organic solvent, such as chloroform, is a common technique to separate the desired compound from inorganic salts and other impurities. nih.gov The organic extract is then typically washed with water and brine to remove any remaining water-soluble impurities. orgsyn.org

The final and most crucial purification step is often recrystallization or slow crystal growth to obtain the compound in high purity. For related diazafluorene compounds, single crystals suitable for X-ray diffraction have been successfully obtained through the slow diffusion of a non-polar solvent like n-hexane into a concentrated solution of the compound in a more polar solvent, such as chloroform. researchgate.net This technique yields highly pure, crystalline material. researchgate.net Another common method is direct recrystallization from a suitable solvent, such as isooctane, which has been used for other brominated fluorene (B118485) derivatives. orgsyn.org The selection of the solvent system is critical for effective purification, aiming to find a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.

The table below summarizes the common purification techniques employed in the isolation of this compound and related compounds.

| Purification Step | Reagents/Solvents | Purpose | Reference |

| Neutralization | Water, Sodium Hydroxide (solid or solution) | To precipitate the crude product from the acidic reaction mixture. | lookchem.com |

| Monitoring | Thin-Layer Chromatography (TLC) | To identify the components in the crude product mixture. | lookchem.com |

| Extraction | Chloroform | To dissolve the organic product and separate it from aqueous impurities. | nih.gov |

| Washing | Water, Brine | To remove residual water-soluble impurities from the organic extract. | orgsyn.org |

| Crystallization | Chloroform/n-hexane, Isooctane | To obtain the final product in high purity as a crystalline solid. | orgsyn.orgresearchgate.net |

Reactivity and Reaction Mechanisms of 2 Bromo 4,5 Diazafluoren 9 One

Halogen-Based Reactivity: Substitution and Cross-Coupling Reactions

The presence of a bromine atom on the electron-poor aromatic scaffold is the most significant driver of the compound's reactivity, enabling a variety of substitution and carbon-carbon bond-forming reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. masterorganicchemistry.com In 2-bromo-4,5-diazafluoren-9-one, the diazafluorenone core acts as a powerful internal electron-withdrawing system. The two nitrogen atoms in the pyridine (B92270) portion of the heterocycle significantly reduce the electron density of the aromatic rings, thereby activating the C-Br bond for attack by nucleophiles. masterorganicchemistry.comnih.gov

The generally accepted mechanism proceeds via a two-step addition-elimination sequence. nih.gov A nucleophile first attacks the carbon atom bearing the bromine, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by resonance, with the negative charge delocalized across the electron-withdrawing diazafluorenone system. In the subsequent step, aromaticity is restored by the elimination of the bromide leaving group. The rate of reaction is typically accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which help to stabilize the carbanionic intermediate. masterorganicchemistry.com Given that many SNAr reactions on heterocyclic systems with good leaving groups like bromine are common, this pathway is a highly probable mode of reactivity for this compound. nih.gov

Transition-metal catalysis provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds from aryl halides. This compound is an excellent substrate for these reactions due to the reactivity of its C-Br bond.

Ullmann Coupling: This reaction is used to form carbon-carbon or carbon-heteroatom bonds, often involving copper catalysts. It has been successfully employed to synthesize a series of hammer-shaped donor-acceptor organic semiconductors starting from this compound. For instance, coupling with carbazole (B46965) derivatives under Ullmann conditions yields complex molecules with tailored electronic properties.

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. wikipedia.org It is widely used to form biaryl linkages. organic-chemistry.org The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com This reaction is highly applicable to this compound for the synthesis of complex aromatic structures.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, to produce aryl alkynes. wikipedia.orggold-chemistry.orgorganic-chemistry.org The reaction proceeds via a catalytic cycle similar to the Suzuki coupling, but the transmetalation step involves a copper(I) acetylide intermediate. wikipedia.org The reactivity order of halides is typically I > Br > Cl, making the bromo-substituted diazafluorenone a suitable substrate. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The process generally involves oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to release the product. princeton.edu

The following table outlines representative conditions for these cross-coupling reactions as they would be applied to this compound, based on established protocols for similar aryl bromides.

| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Typical Temperature |

| Ullmann Coupling | Carbazole | CuI, L-proline | K₂CO₃ | DMSO | 120-180 °C |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | Toluene (B28343)/H₂O, Dioxane | 80-110 °C |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Room Temp. - 80 °C |

| Heck Reaction | Styrene or Butyl Acrylate | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 °C |

Reactivity of the Diazafluorene Core

The aromatic core of this compound, composed of two fused pyridine rings and a benzene (B151609) ring, possesses distinct electronic characteristics that govern its reactivity.

The presence of the two electronegative nitrogen atoms makes the diazafluorene system electron-deficient, particularly in the pyridine-like rings. This electronic nature strongly disfavors classical electrophilic aromatic substitution (EAS), as the ring system is deactivated towards attack by electrophiles. Any forced electrophilic attack would likely occur on the carbocyclic (benzene-like) ring, which is comparatively more electron-rich than the nitrogen-containing rings.

Conversely, the electron-deficient character of the diazafluorene core makes it susceptible to nucleophilic attack. This property complements the SNAr reactivity at the C-Br position, as the entire aromatic system is primed to accept electron density. Nucleophiles can potentially add to unsubstituted carbons on the pyridine rings under certain conditions, although this is less common than substitution at the halogenated position.

The extended π-conjugated system of the diazafluorene framework makes it redox-active, meaning it can readily accept and donate electrons. wikipedia.org This behavior is central to its application in electronic materials. Electron transfer processes involve the movement of an electron from a donor to an acceptor molecule. In this context, the diazafluorene core typically acts as an electron acceptor.

Cyclic voltammetry studies on related 4,5-diazafluorene (B6599424) compounds demonstrate that they can be reversibly reduced. mdpi.com The reduction process usually occurs in two single-electron steps. The first reduction forms a stable radical anion (DAFO•⁻), and the second forms a dianion (DAFO²⁻). The presence of the electron-withdrawing bromine atom and the carbonyl group on this compound would be expected to facilitate this reduction, shifting the reduction potentials to more positive values compared to the unsubstituted 4,5-diazafluorene. This indicates that the bromo-derivative is a better electron acceptor.

Carbonyl Group Reactivity

The ketone functionality at the 9-position is a key site for chemical modification. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition and condensation reactions.

This reactivity has been exploited in various synthetic applications. For example, 4,5-diazafluoren-9-one (B35911) can undergo Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326). omicsonline.org This reaction involves the base-catalyzed condensation of the ketone with a compound containing an acidic methylene group, followed by dehydration to yield a new C=C double bond.

Similarly, aldol-type reactions are possible, where the ketone can react with enolates. Furthermore, the carbonyl group can react with nucleophilic reagents like Grignard reagents or organolithium compounds to form tertiary alcohols after aqueous workup. It can also form derivatives such as hydrazones, oximes, and imines upon reaction with hydrazine (B178648), hydroxylamine (B1172632), and primary amines, respectively. In alcoholic solvents, there is evidence that the carbonyl group can react to form a hemiketal, which may be the reactive species in subsequent transformations.

The following table summarizes key reactions involving the carbonyl group of the diazafluorenone scaffold.

| Reaction Type | Reagent(s) | Product Type |

| Knoevenagel Condensation | Malononitrile, Base | 9-Dicyanomethylene derivative |

| Aldol (B89426) Addition | Acetone, Base | β-Hydroxy ketone |

| Grignard Reaction | Phenylmagnesium bromide | 9-Phenyl-9-hydroxy derivative |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | 9-Methylene derivative |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | 9-Amino derivative |

Condensation Reactions and Derivative Formation (e.g., Hydrazones, Imines)

The carbonyl group at the 9-position of this compound is a key site for reactivity, readily undergoing condensation reactions with primary amines and their derivatives to form a variety of important products, such as hydrazones and imines (Schiff bases). These reactions typically proceed via a nucleophilic addition-elimination mechanism. chemistrysteps.commasterorganicchemistry.com

The general mechanism for imine formation involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, followed by a series of proton transfers to form a carbinolamine intermediate. libretexts.orgnih.gov Subsequent acid-catalyzed elimination of a water molecule results in the formation of a C=N double bond, yielding the final imine product. libretexts.orglumenlearning.com The pH of the reaction medium is a critical factor; the reaction is generally most efficient under mildly acidic conditions (around pH 5), which are sufficient to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, without excessively protonating the amine nucleophile and rendering it unreactive. lumenlearning.com

Hydrazone formation follows a similar pathway, where a hydrazine derivative serves as the nucleophile. For instance, the synthesis of thiazole (B1198619) derivatives can be initiated by the formation of a fluorenyl hydrazone moiety through a condensation reaction. mdpi.com The reaction of 4,5-diazafluoren-9-one with benzoylhydrazine in refluxing ethanol (B145695) is a known method for producing the corresponding hydrazone. nih.gov Given its analogous structure, this compound is expected to exhibit similar reactivity.

| Reactant | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Aldehyde/Ketone | Primary Amine (R-NH₂) | Imine (Schiff Base) | Mildly acidic (pH ~5), removal of water. masterorganicchemistry.comlumenlearning.com |

| 4,5-diazafluoren-9-one | Benzoylhydrazine | Hydrazone | Reflux in ethanol. nih.gov |

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | α-halocarbonyl compounds | Thiazole Derivative | Reflux in THF or 1,4-dioxane. mdpi.com |

Reductive and Oxidative Transformations

The electrochemical properties of this compound and its derivatives indicate their capacity to undergo both reductive and oxidative transformations. The diazafluorenone core acts as an electron-withdrawing group, influencing the electronic structure of the molecule. lookchem.com

Cyclic voltammetry studies on a series of donor-acceptor molecules derived from this compound have been used to estimate their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. lookchem.com These energy levels are determined from the onset potentials of the oxidation and reduction processes, respectively. lookchem.com For instance, the introduction of strongly electron-withdrawing dicyanovinyl groups into these derivatives has been shown to significantly lower their LUMO energy levels, making them more susceptible to reduction. lookchem.com Conversely, the introduction of electron-donating carbazole groups affects the HOMO energy levels, related to the ease of oxidation. lookchem.com

The synthesis of the parent compound itself involves a tandem oxidation-bromination-rearrangement of phenanthroline, highlighting the role of oxidation in forming the diazafluorenone scaffold. lookchem.com Furthermore, diazafluorenone-containing ligands have been used in the study of oxidative addition reactions with organoplatinum complexes, demonstrating their stability and electronic influence in oxidative chemical environments. researchgate.net

| Derivative Compound ID | Key Functional Group | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|---|

| 7 | Carbazole | -5.85 | -3.48 | 2.37 |

| 8 | Carbazole, Dicyanovinyl | -5.83 | -4.07 | 1.76 |

| 10 | Carbazole, Fluorene (B118485) | -5.73 | -3.59 | 2.14 |

| 13 | Carbazole, Fluorene, Dicyanovinyl | -5.79 | -4.05 | 1.74 |

Photochemical and Photophysical Reaction Mechanisms

The photophysical properties of this compound derivatives are complex and characterized by phenomena such as solvent-dependent fluorescence and intramolecular charge transfer (ICT). lookchem.com These properties are intrinsically linked to their reaction mechanisms in the excited state.

Derivatives of this compound constructed with donor-acceptor architecture exhibit interesting fluorescence behavior. lookchem.com In nonpolar solvents like toluene and benzene, two distinct emission bands are observed, one in the blue region (~420-430 nm) and another in the yellow region (~560-570 nm). lookchem.com This dual emission suggests the presence of complicated excited states and energy transfer processes. The blue emission is thought to originate from an ICT excited state, while the yellow emission is attributed to the diazafluorenone chromophore itself. lookchem.com The relative intensity of these peaks is solvent-dependent; in a more polar solvent like THF, the yellow emission is weaker, suggesting it is more easily quenched by solvent polarity than the ICT emission. lookchem.com

In related systems, the diazafluorenone core has been incorporated into molecules designed for photochemical reactions. For example, some copper(I) complexes with 4,5-diazafluoren-9-one-derived ligands show that intraligand charge transfer can act as an efficient luminescence quencher, preventing emission from the metal-to-ligand-charge-transfer (MLCT) excited state. researchgate.net This indicates that the electronic properties of the diazafluorenone ligand play a crucial role in dictating the photophysical pathways of the entire complex. researchgate.netscilit.com

Kinetic and Mechanistic Investigations of Key Reactions

Kinetic and mechanistic studies provide fundamental insights into the reaction pathways, transition states, and factors governing the reactivity of this compound and its derivatives. While detailed kinetic data for the title compound itself is sparse, investigations into related diazafluorenones and their derivatives offer valuable mechanistic information.

Reaction Pathway Elucidation

The elucidation of reaction pathways is crucial for understanding and optimizing chemical transformations. A significant example is the synthesis of this compound itself. An effective one-pot protocol has been developed starting from phenanthroline, which proceeds through a tandem mechanism involving three consecutive steps: oxidation, bromination, and rearrangement. lookchem.com This pathway was discovered when a planned bromination reaction was unintentionally prolonged, leading to the rearranged product. lookchem.com

Mechanistic studies on related compounds provide further insight. For instance, the reaction of 1,8-diazafluoren-9-one (B1298732) (DFO) with the amino acid L-alanine in methanol (B129727) was found to proceed through a hemiketal intermediate, which is formed by the reaction of the DFO ketone with the solvent. researchgate.net This hemiketal was identified as the reactive species, and the reaction intermediates and products were characterized using mass spectrometry, NMR spectroscopy, and X-ray crystallography to propose a potential reaction pathway. researchgate.net

Transition State Analysis and Energy Profiles

Transition state analysis and the generation of energy profiles are powerful tools, often employing computational methods like Density Functional Theory (DFT), to map the energetic landscape of a reaction. wikipedia.orglibretexts.orgdynamicscience.com.au These profiles illustrate the energy of the system as it progresses from reactants to products, highlighting the activation energy (ΔG≠) required to overcome the reaction barrier via a high-energy transition state. wikipedia.orgchemguide.co.uk

While specific transition state calculations for reactions involving this compound are not widely published, DFT has been used to support mechanistic proposals in related systems. For example, DFT calculations have been employed to investigate reaction mechanisms and analyze transition states in various organic reactions, confirming the reliability of computed transition states through Intrinsic Reaction Coordinate (IRC) calculations. mdpi.comresearchgate.netsemanticscholar.org Such computational tools are essential for confirming that a calculated transition state correctly connects the reactants and products on the potential energy surface. github.io

The electronic properties, such as the HOMO and LUMO energy levels of this compound derivatives, provide an empirical basis for understanding their reactivity, which is fundamentally governed by these energy profiles. lookchem.com The energy gap between these frontier molecular orbitals correlates with the molecule's electronic excitation properties and its susceptibility to engage in electron transfer processes, which are key steps in many reaction mechanisms. lookchem.com

Derivatization Strategies and Analogue Synthesis Based on 2 Bromo 4,5 Diazafluoren 9 One

Functionalization at the Bromine Position

The bromine atom at the 2-position of the 4,5-diazafluoren-9-one (B35911) core is a versatile handle for introducing a variety of organic moieties and for the construction of larger conjugated systems. This functionalization is primarily achieved through transition metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of advanced organic electronic materials. Current time information in Općina Brdovec, HR.

Cross-coupling reactions are instrumental in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the bromine position. The Ullman reaction, a copper-catalyzed C-N cross-coupling, has been successfully employed to link electron-donating groups to the electron-accepting 2-bromo-4,5-diazafluoren-9-one core. Current time information in Općina Brdovec, HR. For instance, the reaction with carbazole (B46965), a well-known electron donor, proceeds in good yield to furnish a donor-acceptor type molecule. Current time information in Općina Brdovec, HR. This approach is foundational for creating materials with intramolecular charge-transfer (ICT) characteristics. Current time information in Općina Brdovec, HR.

The Friedel-Crafts reaction, catalyzed by Lewis acids such as BF₃·Et₂O, represents another effective method for attaching aromatic groups to the diazafluorene skeleton, leading to both mono- and disubstituted products. Current time information in Općina Brdovec, HR.

Table 1: Examples of Cross-Coupling Reactions at the Bromine Position

| Reactant | Coupling Partner | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| This compound | Carbazole | Ullman (C-N coupling) | 2-(9H-carbazol-9-yl)-4,5-diazafluoren-9-one | 71 |

| This compound | Carbazole | Friedel-Crafts | Monosubstituted carbazolyl-diazafluorenone | 30 |

Data compiled from a study on the synthesis of donor-acceptor organic semiconductors. Current time information in Općina Brdovec, HR.

The construction of extended π-systems is crucial for tuning the optical and electronic properties of organic materials, particularly for applications in organic electronics. The halogen-substituted 4,5-diazafluoren-9-one is a key intermediate for incorporation into larger π-conjugated systems. Current time information in Općina Brdovec, HR. By strategically coupling different π-molecular segments, it is possible to create donor-acceptor molecules with low-energy bandgaps and solvent-dependent fluorescence. Current time information in Općina Brdovec, HR.

The synthesis of such systems often involves leveraging the cross-coupling reactions mentioned previously to connect the this compound unit with other aromatic or heteroaromatic building blocks. The resulting extended conjugation facilitates intramolecular charge transfer, which is a key characteristic of many organic semiconductors. Current time information in Općina Brdovec, HR.

Modifications of the Diazafluorene Skeleton

Modifications to the core diazafluorene skeleton, beyond functionalization at the bromine position, offer further opportunities to fine-tune the properties of the resulting molecules.

While the primary focus of derivatization is often at the bromine position, the introduction of substituents at other positions of the diazafluorene skeleton can also be envisaged. For the parent compound, 4,5-diazafluorene (B6599424), alkylation at the C9 position has been demonstrated. A homologous set of 9,9-dialkyl-4,5-diazafluorene compounds were synthesized via the alkylation of 4,5-diazafluorene using appropriate alkyl bromides under basic conditions. nih.gov This suggests that similar modifications at the C9 position of this compound could be possible, potentially after reduction of the carbonyl group.

The scientific literature does not currently provide specific examples of ring expansion or contraction studies performed on the this compound skeleton. Such transformations, while synthetically challenging, could lead to novel heterocyclic systems with unique properties. General methodologies for ring contraction, such as the Favorskii rearrangement of α-halo ketones, could theoretically be applied. wikipedia.orgyoutube.comadichemistry.com Similarly, ring expansion reactions, often involving the formation of a cyclopropane (B1198618) intermediate followed by ring-opening, are known for other cyclic ketones. youtube.com However, the application of these methods to the this compound system has not been reported.

Derivatization of the Carbonyl Functionality

The carbonyl group at the 9-position is a reactive site that can undergo a variety of chemical transformations. One notable reaction is the Knoevenagel condensation, which involves the reaction of the ketone with an active methylene (B1212753) compound. dntb.gov.ua For the parent 4,5-diazafluoren-9-one, reaction with malononitrile (B47326) in the presence of a base leads to the formation of 9-(dicyanomethylene)-4,5-diazafluorene. nih.gov This reaction introduces a strongly electron-withdrawing dicyanovinyl group, which can significantly lower the LUMO energy level of the molecule. Current time information in Općina Brdovec, HR. It is plausible that this compound would undergo a similar reaction to yield 2-bromo-9-(dicyanomethylene)-4,5-diazafluorene. Current time information in Općina Brdovec, HR.

Table 2: Example of Carbonyl Derivatization

| Reactant | Reagent | Reaction Type | Product | Yield (%) |

|---|

Data is for a derivative of this compound where the bromine has been substituted. Current time information in Općina Brdovec, HR.

Formation of Imines, Oximes, and Hydrazones

The carbonyl group at the C9 position of this compound is a key site for derivatization through condensation reactions with primary amino compounds. These reactions provide a straightforward route to introduce a variety of functional groups, altering the steric and electronic properties of the core structure. The formation of imines (Schiff bases), oximes, and hydrazones proceeds via a well-established mechanism involving the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

Imines: The reaction of the parent compound, 4,5-diazafluoren-9-one, with various aromatic amines in refluxing acetic acid has been shown to produce the corresponding imine derivatives in moderate to good yields. semanticscholar.org This reactivity is directly applicable to the 2-bromo analogue. The condensation with primary amines (R-NH₂) leads to the formation of 9-imino-4,5-diazafluorene derivatives. The synthesis of 4,5-Diaza-9H-fluoren-9-imine from the non-brominated parent scaffold is a well-established transformation, confirming the viability of this reaction pathway. nih.gov

Oximes: Treatment of a ketone with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions yields an oxime. This reaction is a standard method for the derivatization of carbonyl compounds. researchgate.net For this compound, this would result in the formation of this compound oxime. The oxime functional group can serve as a ligand for metal coordination or as an intermediate for further transformations, such as the Beckmann rearrangement.

Hydrazones: Hydrazones are synthesized by reacting a ketone with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine). Research on the non-brominated 4,5-diazafluoren-9-one scaffold has demonstrated its efficient conversion to hydrazone derivatives. semanticscholar.org A general method involves refluxing 4,5-diazafluoren-9-hydrazone with various aldehydes or ketones in ethanol (B145695), using acetic acid as a catalyst, to generate a library of substituted hydrazones. asianpubs.org This strategy can be adapted by first converting this compound to its corresponding hydrazone, which can then be reacted with a range of carbonyl compounds. These hydrazone derivatives are valuable as they can act as precursors for the synthesis of other heterocyclic systems. asianpubs.orgsciepub.com

Table 1: Examples of C9-Condensation Reactions on the 4,5-Diazafluoren-9-one Scaffold Note: These examples utilize the non-brominated parent compound, but the reactivity is analogous for the 2-bromo derivative.

| Reactant | Product Type | Conditions | Reference |

|---|---|---|---|

| Aniline | Imine | Acetic Acid, Reflux | semanticscholar.org |

| 1,4-Phenylenediamine | Imine | Acetic Acid, Reflux | semanticscholar.org |

| Hydrazine Monohydrate | Hydrazone | - | semanticscholar.org |

| Phenylhydrazine | Hydrazone | - | semanticscholar.org |

| Various Aldehydes/Ketones | Substituted Hydrazone | Acetic Acid, Ethanol, Reflux | asianpubs.org |

Synthesis of Spiro Compounds

The carbonyl carbon at the C9 position of this compound can also serve as an anchor point for the construction of spirocyclic systems. Spiro compounds, which feature two rings connected by a single common atom, have unique three-dimensional structures. rsc.org A key strategy for synthesizing spiro compounds from ketones is the 1,3-dipolar cycloaddition reaction. wikipedia.org

This approach has been demonstrated for the parent 4,5-diazafluoren-9-one scaffold. It has been reported that 9-oxo-4,5-diazafluorenium phenacylides, acting as 1,3-dipoles, can react with activated dipolarophiles to generate novel spiro-heterocyclic compounds. researchgate.net This reaction leads to the formation of a new five-membered ring fused at the C9 position, creating a spiro center.

A widely used method for the synthesis of spiro-pyrrolidines involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. frontiersin.org In this context, this compound could act as the dipolarophile, reacting with an in-situ generated azomethine ylide (typically from the condensation of an α-amino acid with an aldehyde or ketone). Alternatively, as seen with the parent scaffold, the diazafluorenone can be converted into a 1,3-dipole itself for reaction with other dipolarophiles. researchgate.net These reactions provide a powerful tool for creating complex, three-dimensional architectures based on the this compound framework.

Oligomerization and Polymerization of this compound Derivatives

The bromine atom at the C2 position provides a reactive handle for building oligomeric and polymeric materials through palladium-catalyzed cross-coupling reactions. Methodologies such as Suzuki and Stille coupling are powerful tools for forming new carbon-carbon bonds, allowing for the incorporation of the this compound unit into extended π-conjugated systems. mdpi.comresearchgate.net

The synthesis of co-oligomers based on the 4,5-diazafluorene core has been successfully achieved using Suzuki coupling reactions. bangor.ac.uk In these syntheses, brominated diazafluorene monomers are coupled with comonomers containing boronic acid or boronic ester functional groups. For example, a monobromo-diazafluorene derivative can be reacted with a fluorene-diboronic acid to create a trimeric oligomer. bangor.ac.uk

This established strategy is directly applicable to this compound. It can serve as an "A" type monomer in A-B type polymerizations or be converted to a dibromo "A₂" type monomer for A₂-B₂ copolymerizations. The general scheme for a Suzuki polymerization would involve the reaction of the bromo-functionalized diazafluorenone with a comonomer featuring two boronic acid/ester groups (e.g., benzene-1,4-diboronic acid) in the presence of a palladium catalyst and a base.

Table 2: Potential Comonomers for Suzuki Polymerization with this compound Derivatives

| Comonomer Structure | Comonomer Name | Resulting Polymer Feature |

|---|---|---|

|

Benzene-1,4-diboronic acid | Introduction of phenylene units |

|

9,9-Dialkylfluorene-2,7-diboronic acid ester | Enhanced solubility and blue emission |

|

Thiophene-2,5-diboronic acid | Lowered bandgap, red-shifted absorption |

The resulting polymers would feature the electron-withdrawing 4,5-diazafluoren-9-one unit within the polymer backbone, making them of interest for applications in organic electronics as electron-deficient materials. bangor.ac.uk

Synthesis of Related Heterocyclic Analogs

Beyond polymerization, this compound is a valuable building block for the synthesis of more complex, fused heterocyclic systems and donor-acceptor molecules. lookchem.com The C2-bromo position can be functionalized via cross-coupling, while the C9-ketone can be used to build additional rings.

One demonstrated strategy involves using Ullman and Friedel-Crafts reactions to construct larger donor-acceptor type molecules. lookchem.com For instance, a C-N cross-coupling Ullman reaction has been used to attach a carbazole donor unit to the C2 position of the this compound core, yielding a 2-(9H-carbazol-9-yl)-4,5-diazafluoren-9-one derivative. lookchem.com

Another synthetic route involves leveraging derivatives formed at the C9 position. For example, hydrazone derivatives, as described in section 4.3.1, are excellent precursors for a variety of heterocycles. sciepub.com Thiosemicarbazone derivatives of ketones can be cyclized with reagents like ethyl bromoacetate (B1195939) to form thiazolidinone rings or reacted with hydrazonyl halides to yield 1,3,4-thiadiazole (B1197879) derivatives. sciepub.com This two-step approach—first, derivatization at C9 to form a reactive intermediate, followed by cyclization—expands the range of heterocyclic analogs that can be synthesized from the this compound starting material.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Bromo 4,5 Diazafluoren 9 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the primary overview of the molecular structure. For 2-Bromo-4,5-diazafluoren-9-one, the ¹H NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the heterocyclic framework. Partial ¹H NMR data reported for this compound confirms signals in the downfield region, consistent with protons attached to an electron-deficient aromatic system. Current time information in Singapore.

A full and unambiguous assignment of these signals requires a combination of two-dimensional (2D) NMR experiments:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent protons on the same aromatic ring, allowing for the mapping of the proton connectivity network.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH coupling). This allows for the direct assignment of protonated carbon atoms once the proton assignments are known.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). HMBC is crucial for identifying and assigning quaternary (non-protonated) carbons, such as the carbonyl carbon (C9) and the carbon atoms at the ring junctions, by observing their correlations to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. For a planar, rigid molecule like this compound, NOESY can help to confirm assignments by showing correlations between protons on different rings that are spatially proximate.

The following table illustrates a hypothetical, complete assignment for this compound based on these combined techniques.

| Position | Hypothetical δ ¹³C (ppm) | Hypothetical δ ¹H (ppm) | Multiplicity | Key HMBC Correlations (H to C) |

|---|---|---|---|---|

| 1 | 124.5 | 8.05 | d | C3, C9a |

| 2 | 135.0 | N/A (Br-substituted) | N/A | |

| 3 | 122.0 | 8.90 | s | C1, C4a, C9b |

| 6 | 152.0 | 8.85 | dd | C8, C9c |

| 7 | 125.0 | 7.40 | dd | C9, C5a |

| 8 | 136.0 | 8.00 | d | C6, C9 |

| 9 | 188.0 | N/A (Carbonyl) | N/A |

While solution NMR provides data on molecules in a solvated, mobile state, solid-state NMR (ssNMR) offers insight into the structure and dynamics of materials in their solid form. In the solid state, anisotropic interactions (such as chemical shift anisotropy and dipolar couplings), which are averaged out by rapid tumbling in solution, lead to very broad spectral lines. Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to overcome this broadening and produce high-resolution spectra.

For this compound, ssNMR would be a powerful tool for:

Distinguishing Crystalline vs. Amorphous Forms: Crystalline materials, with their ordered lattice structure, typically give sharp signals in ssNMR. In contrast, amorphous materials, which lack long-range order, produce broader signals, reflecting the distribution of different local chemical environments.

Polymorph Characterization: Different crystalline polymorphs of the same compound can be distinguished by ssNMR. Since the packing of molecules differs between polymorphs, the local electronic environment of each nucleus also differs, leading to distinct chemical shifts. ¹³C and ¹⁵N ssNMR would be particularly sensitive to these packing effects.

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes (e.g., bond rotations) or chemical exchange. These studies involve recording NMR spectra at variable temperatures. As the temperature is increased, the rate of exchange between different conformations can increase, leading to a characteristic broadening and eventual coalescence of the signals corresponding to the exchanging sites.

The core structure of this compound is a rigid, planar aromatic system. Therefore, intramolecular conformational changes involving rotation around bonds within the fused ring system are not expected. As such, DNMR is not typically applied to study the conformational analysis of the parent molecule itself. However, for derivatives of this compound that incorporate flexible side chains (e.g., alkyl or aryl groups attached via single bonds), DNMR could be employed to determine the energy barriers to rotation for these substituents.

X-ray Crystallography and Powder Diffraction Analysis

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional structure of crystalline solids at the atomic level. They rely on the principle that a crystal lattice will diffract an incident X-ray beam into a unique pattern, from which the arrangement of atoms can be deduced.

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. The technique involves directing a beam of X-rays onto a single, high-quality crystal. The resulting diffraction pattern allows for the precise calculation of electron density and, consequently, the positions of all atoms in the crystal's unit cell.

| Parameter | Value |

|---|---|

| CCDC Deposition No. | 760634 |

| Empirical Formula | C₁₁H₅BrN₂O |

| Formula Weight | 261.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.331(3) |

| b (Å) | 11.366(3) |

| c (Å) | 8.064(2) |

| α (°) | 90 |

| β (°) | 109.856(4) |

| γ (°) | 90 |

| Volume (ų) | 890.3(4) |

| Z | 4 |

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline materials. Instead of a single crystal, a sample consisting of many randomly oriented microcrystals (a powder) is used. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase.

While SC-XRD provides the structure of a single crystal, PXRD is the primary tool for routine phase identification and the study of polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have different physical properties (e.g., solubility, stability, melting point).

In the context of this compound, PXRD would be essential for:

Polymorphism Screening: By crystallizing the compound under a wide variety of conditions (different solvents, temperatures, cooling rates) and analyzing each batch with PXRD, one can screen for the existence of different polymorphs. Each unique polymorph would produce a distinct diffraction pattern.

Quality Control: In a manufacturing setting, PXRD is used to ensure batch-to-batch consistency of the crystalline form of a compound.

Crystal Engineering: This field involves the rational design of crystal structures with desired properties. For derivatives of this compound, specific functional groups could be introduced to encourage certain intermolecular interactions (like hydrogen or halogen bonds) to guide the molecules to pack in a predetermined way. PXRD would be used to verify if the desired crystal structure has been successfully obtained.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of compounds and for elucidating their chemical structures.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₁H₅BrN₂O), HRMS can confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of the bromine atom is particularly distinctive due to the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two major peaks in the mass spectrum separated by approximately 2 Da, providing a clear signature for bromine-containing compounds.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Chemical Formula | Isotope | Theoretical m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₆⁷⁹BrN₂O⁺ | ⁷⁹Br | 259.9718 |

This interactive table provides the calculated exact masses for the protonated molecular ions of the two major bromine isotopes of the target compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions are selected, fragmented, and then their fragment ions are analyzed. researchgate.net This process provides valuable information about the molecular structure by revealing how the molecule breaks apart. researchgate.net In a typical MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation (CID).

The fragmentation of the 4,5-diazafluoren-9-one (B35911) core is expected to follow predictable pathways. Common fragmentation patterns for such aromatic systems include the loss of small neutral molecules. For the parent compound, 4,5-diazafluoren-9-one, fragmentation would likely involve the loss of carbon monoxide (CO), a characteristic fragmentation for ketones. Subsequent fragmentation could involve the cleavage of the pyridine (B92270) rings. For the bromo-derivative, the loss of a bromine radical (Br•) or hydrogen bromide (HBr) are also possible fragmentation pathways that help confirm the structure.

Table 2: Plausible MS/MS Fragmentation of [C₁₁H₅⁷⁹BrN₂O+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Neutral Loss |

|---|---|---|---|

| 259.97 | 231.97 | 28.00 | CO |

| 259.97 | 180.97 | 79.00 | Br• |

This interactive table outlines potential fragmentation pathways for the protonated ⁷⁹Br isotope of this compound, which are critical for structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are complementary and provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. nih.gov

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound are expected to be rich with distinct bands corresponding to the vibrations of its functional groups. The IR spectrum of the parent ligand, 4,5-diazafluoren-9-one (dafone), shows characteristic bands that can be used as a basis for assignment. nih.gov

Key vibrational modes include:

C=O Stretch: A strong, sharp band is expected in the IR spectrum, typically between 1700 and 1725 cm⁻¹, corresponding to the stretching vibration of the ketone carbonyl group.

C=N and C=C Stretching: The aromatic rings contain both C=C and C=N bonds. These vibrations appear as a series of bands in the 1400-1650 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. nih.gov

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for 4,5-Diazafluoren-9-one Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) aromatic | 3000-3100 | Stretching of C-H bonds on the aromatic rings |

| ν(C=O) | 1700-1725 | Stretching of the ketone carbonyl group |

| ν(C=N), ν(C=C) | 1400-1650 | Aromatic ring stretching vibrations |

| δ(C-H) | 1000-1300 | In-plane bending of aromatic C-H bonds |

| γ(C-H) | 700-900 | Out-of-plane bending of aromatic C-H bonds |

This interactive table summarizes the expected vibrational modes and their corresponding frequency ranges for this compound, based on data for related compounds.

Computational Vibrational Spectroscopy for Band Interpretation

To achieve a more precise assignment of the vibrational modes, experimental spectra are often compared with theoretical spectra generated through computational methods. nih.gov Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the vibrational frequencies and intensities of molecules. mdpi.com

By creating a computational model of this compound, researchers can calculate its normal modes of vibration. researchgate.net The calculated frequencies are often scaled to correct for systematic errors in the computational method, leading to excellent agreement with experimental IR and Raman spectra. This approach allows for the unambiguous assignment of complex vibrational bands that may overlap in the experimental spectrum, providing a deeper understanding of the molecule's structure and bonding. mdpi.com

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopic Methodologies

Electronic spectroscopy involves the interaction of ultraviolet and visible light with a molecule, causing transitions between electronic energy levels. These techniques provide information about the electronic structure and conjugation within the molecule.

UV-Visible absorption spectroscopy measures the wavelengths at which a molecule absorbs light. For aromatic compounds like this compound, the spectrum is typically characterized by intense absorptions corresponding to π → π* transitions within the conjugated system and weaker n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. The parent 4,5-diazafluoren-9-one ligand exhibits absorption bands in the UV-Vis region, and the presence of a bromine substituent may cause a slight shift (bathochromic or hypsochromic) in the absorption maxima. nih.gov

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. Not all molecules that absorb light will fluoresce. For those that do, the emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are highly sensitive to the molecular structure and its environment. Studying the fluorescence of this compound and its derivatives can provide insights into their excited-state dynamics and potential as fluorescent probes or materials.

Table 4: Representative Electronic Transition Data for Diazafluorenone Systems

| Technique | Transition Type | Typical Wavelength Range (nm) |

|---|---|---|

| UV-Visible Absorption | π → π* | 250-350 |

| UV-Visible Absorption | n → π* | 380-450 |

This interactive table shows the typical electronic transitions and wavelength ranges observed for diazafluorenone-based compounds.

Solvent Effects on Electronic Transitions

The electronic absorption and emission spectra of molecules are often sensitive to the polarity of their environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of a molecule. koreascience.kr The study of solvent effects on the electronic transitions of 4,5-diazafluoren-9-one derivatives provides valuable insights into the nature of these transitions (e.g., π→π* or n→π*) and the charge distribution in the ground and excited states.

Generally, π→π* transitions experience a bathochromic (red) shift as the solvent polarity increases. researchgate.net This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents. koreascience.krresearchgate.net Conversely, n→π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity.

In the case of 4,5-diazafluoren-9-one and its analogues, the UV-Vis absorption spectra are characterized by intense bands corresponding to π→π* transitions within the aromatic system and weaker bands from n→π* transitions involving the nitrogen lone pairs and the carbonyl group. nih.gov For example, studies on various heterocyclic azo dyes have shown that their absorption maxima are red-shifted when moving from non-polar to polar solvents, indicating a significant charge transfer character in the excited state. koreascience.kr Platinum(IV) complexes incorporating N^N ligands related to the diazafluorenone structure show emission maxima that are dependent on solvent polarity. researchgate.net Similarly, the absorption maxima of some novel thiophene (B33073) dyes shift from approximately 486-502 nm in methanol (B129727) to 626-654 nm in the more polar dimethylformamide (DMF). biointerfaceresearch.com This positive solvatochromism suggests an increase in the dipole moment upon electronic transition, which is typical for π→π* transitions in donor-acceptor systems.

The table below illustrates the typical solvent-dependent shifts in the maximum absorption wavelength (λmax) for a hypothetical 4,5-diazafluoren-9-one derivative, based on trends observed for similar compounds.

| Solvent | Polarity Index (Reichardt's ET(30)) | Absorption Maxima (λmax, nm) | Observed Shift |

|---|---|---|---|

| n-Hexane | 31.0 | 350 | - |

| Toluene (B28343) | 33.9 | 354 | Bathochromic |

| Chloroform | 39.1 | 362 | Bathochromic |

| Acetonitrile | 45.6 | 368 | Bathochromic |

| Methanol | 55.4 | 375 | Bathochromic |

Quantum Yield and Lifetime Measurement Techniques

The efficiency of a molecule's fluorescence is quantified by its fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. nih.gov These two parameters are fundamental to characterizing the photophysical behavior of a compound and are intrinsically related to the radiative (kr) and non-radiative (knr) decay rates.

The quantum yield can be determined by either absolute or relative methods. researchgate.net Absolute methods, such as using an integrating sphere to capture all emitted photons, are complex. Therefore, the relative method is more common. horiba.com This technique involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, under identical experimental conditions (e.g., absorbance at the excitation wavelength). horiba.com

Fluorescence lifetime measurements are typically performed using time-resolved techniques such as Time-Correlated Single Photon Counting (TCSPC). This method involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photons.

For derivatives of 4,5-diazafluoren-9-one, these photophysical properties are highly dependent on their molecular structure. For instance, creating a fused coplanar structure in one derivative resulted in a significant quantum yield of 0.58. researchgate.net In contrast, some 9-borafluorene (B15495326) derivatives exhibit high quantum yields of up to 73.6% in the solid state, with lifetimes around 108 ns. nih.gov The introduction of electron-donating or electron-withdrawing groups, as well as the formation of metal complexes, can drastically alter the quantum yield and lifetime by modifying the balance between radiative and non-radiative decay pathways. researchgate.netnih.gov For example, the introduction of a strong electron-donating group can sometimes quench fluorescence, leading to a dramatic drop in the quantum yield in polar solvents. nih.gov

| Compound/Derivative Type | Quantum Yield (Φf) | Lifetime (τ, ns) | Conditions | Reference |

|---|---|---|---|---|

| Fused Coplanar Diazafluorenone Derivative (PB4) | 0.58 | Not Specified | Solution | researchgate.net |

| Platinum Complex | up to 0.21 | Not Specified | Solid State | researchgate.net |

| 9-Borafluorene Derivative (FMesB-Cz) | 0.736 | ~108 | Neat Film | nih.gov |

| 9-Borafluorene Derivative (FMesB-Ptz) | ~0.01 | 50.9 | CH2Cl2 Solution / Neat Film | nih.gov |

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy involves the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are exceptionally sensitive to the three-dimensional structure of molecules and are crucial for determining the absolute configuration of enantiomers. nih.gov While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing chiral substituents or through annelation with chiral moieties like nopinane. rsc.org For such derivatives, chiroptical methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are highly applicable.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible range. nih.gov An ECD spectrum provides information about the electronic transitions within a chiral molecule. The sign and intensity of the ECD signals (known as Cotton effects) are characteristic of a specific enantiomer, making ECD a powerful tool for assigning absolute stereochemistry. nih.gov

For a chiral derivative of this compound, the ECD spectrum would be dominated by transitions associated with the diazafluorenone chromophore. The chiral perturbation from the attached stereogenic centers would induce non-zero rotational strengths, resulting in a distinct ECD spectrum. The experimental spectrum is typically compared with theoretical spectra calculated using quantum-mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT), to confidently assign the absolute configuration. nih.govrsc.org

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measured in the infrared region of the spectrum. chemrxiv.org It is defined as the differential absorption of left and right circularly polarized infrared radiation during a vibrational transition. nih.gov VCD spectroscopy provides detailed information about the stereochemistry and conformational preferences of chiral molecules in solution. rsc.org

A key advantage of VCD is that a molecule possesses many different vibrational modes, each potentially giving rise to a VCD signal. nih.gov This results in a rich, fingerprint-like spectrum that is highly sensitive to the molecule's entire 3D structure. For a chiral derivative of this compound, VCD signals associated with the stretching and bending modes of the aromatic rings, the carbonyl group, and the chiral substituent would be observed. As with ECD, the assignment of absolute configuration is achieved by comparing the experimental VCD spectrum with quantum-chemically calculated spectra for a specific enantiomer. rsc.orgnih.gov

Computational and Theoretical Investigations of 2 Bromo 4,5 Diazafluoren 9 One

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics, intermolecular interactions, and aggregation behavior of molecular systems. frontiersin.org

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For many flexible molecules, this exploration is critical for understanding their behavior. However, 2-Bromo-4,5-diazafluoren-9-one possesses a rigid, planar structure composed of fused aromatic rings. researchgate.net Due to this inherent rigidity, the molecule has very limited conformational freedom. Its structure is largely fixed, and significant intramolecular conformational changes are not expected. Therefore, computational exploration of its conformational space is not a primary area of investigation, with research focusing more on its electronic properties and intermolecular interactions.

The way molecules interact with each other governs their properties in the solid state and in solution, influencing crystal packing, solubility, and the formation of aggregates. While specific MD simulations detailing the aggregation of this compound have not been reported, significant insights can be gained from the crystal structure of its parent compound, 4,5-diazafluoren-9-one (B35911). researchgate.net

The planar nature of the diazafluorenone core strongly promotes π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face. researchgate.net In the crystal structure of 4,5-diazafluoren-9-one, molecules form parallel layers with a separation distance of 3.410 Å. researchgate.net Additionally, the structure is stabilized by C-H···N intermolecular hydrogen bonds. researchgate.net

For this compound, these same types of interactions are expected to be dominant. The introduction of a bromine atom also introduces the possibility of halogen bonding—a non-covalent interaction where the electropositive region on the halogen atom interacts with a Lewis base (such as the nitrogen atoms or the carbonyl oxygen). These combined intermolecular forces are critical in directing the self-assembly and aggregation of the molecule, which in turn affects the electronic properties of the resulting material.

| Interaction Type | Description | Structural Origin |

|---|---|---|

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | The large, planar, electron-deficient diazafluorene aromatic system. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom (C-H) and an electronegative atom (N). | Aromatic C-H groups acting as donors and pyridine-like nitrogen atoms acting as acceptors. |

| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic species. | The bromine atom on the aromatic ring interacting with a nucleophilic site (e.g., N or O atom) on an adjacent molecule. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | The permanent dipole moment arising from the electron-withdrawing carbonyl group and nitrogen atoms. |

Reaction Mechanism Modeling and Transition State Analysis

Detailed computational modeling of the reaction mechanism for the synthesis or subsequent reactions of this compound, including transition state analysis, is not extensively reported in the reviewed literature. While one study outlines a one-pot synthesis involving a tandem oxidation-bromination-rearrangement of 1,10-phenanthroline (B135089), it does not provide a computational investigation of the reaction pathway.

There is a lack of published research detailing the prediction of reaction pathways or the calculation of energy barriers for the formation or reactions of this compound through computational methods. Such studies would typically involve quantum chemical calculations, like Density Functional Theory (DFT), to map the potential energy surface of the reaction, identify intermediates and transition states, and determine the activation energies. This information is crucial for understanding the kinetics and thermodynamics of the chemical processes involved and for optimizing reaction conditions.

No information was found regarding the simulation of catalytic cycles involving this compound. This area of computational chemistry would be relevant if the compound were used as a catalyst or were synthesized using a catalytic method. Such simulations would help in elucidating the step-by-step mechanism of the catalytic process, identifying the active catalytic species, and understanding the factors that influence catalyst efficiency and selectivity.

Quantitative Structure-Property Relationship (QSPR) Modeling

No specific QSPR models for this compound or its derivatives were found in the surveyed literature. QSPR studies are a valuable computational tool for predicting the physicochemical and biological properties of compounds based on their molecular structure. For a class of compounds like diazafluorenones, QSPR models could be developed to predict properties such as solubility, electronic properties (e.g., HOMO/LUMO energies), or biological activities. The development of such models requires a dataset of compounds with experimentally determined properties and a set of calculated molecular descriptors.

Design of Novel Derivatives Through Computational Screening

There is no specific mention in the reviewed literature of the use of computational screening for the design of novel derivatives of this compound. This approach, often part of a rational drug design or materials science workflow, involves creating a virtual library of derivatives and using computational methods to predict their properties and select promising candidates for synthesis and experimental testing. For instance, derivatives could be designed to modulate electronic properties for applications in organic electronics or to enhance biological activity for pharmaceutical purposes.

Applications of 2 Bromo 4,5 Diazafluoren 9 One and Its Derivatives in Advanced Chemical Sciences Non Clinical Focus

Applications in Catalysis

Photocatalysis and Photoredox Chemistry

The field of photoredox catalysis leverages visible light to initiate single-electron transfer (SET) processes, providing access to novel reaction pathways under mild conditions. The core structure of 4,5-diazafluoren-9-one (B35911), the parent compound of 2-Bromo-4,5-diazafluoren-9-one, possesses intrinsic electronic properties that make it a compelling scaffold for the design of new photocatalytic systems. The diazafluorene unit is characterized by its electron-deficient nature, a key attribute for molecules involved in electron transfer processes.

Research into this compound has led to the synthesis of various hammer-shaped donor-acceptor (D-A) molecules. researchgate.net In these constructs, the bromo-diazafluorenone moiety acts as the electron-accepting unit. The photophysical properties of these D-A systems, particularly their solvent-dependent fluorescence, indicate the occurrence of intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This charge separation is a fundamental step in many photocatalytic cycles.

While direct application of this compound as a standalone photocatalyst is an emerging area of investigation, its derivatives have been synthesized to explore their electronic and photophysical properties. researchgate.net The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) by attaching different donor groups to the this compound acceptor core is crucial for designing catalysts for specific redox reactions. researchgate.net The inherent electrochemical and photophysical characteristics of the 4,5-diazafluorene (B6599424) framework suggest a strong potential for its bromo-derivative to serve as a key building block in the development of novel organic photocatalysts.

Applications in Analytical Chemistry

The rigid, planar structure and the presence of nitrogen heteroatoms in the 4,5-diazafluoren-9-one scaffold make it an excellent platform for developing chemical sensors. Its derivatives have been successfully employed as fluorescent probes and are being explored as chromogenic reagents.

Fluorescent Probes and Sensors (for pH, ions, excluding biological targets or in vivo studies)